N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines an azetidine ring with a pyrimidine moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyrimidine moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine include other azetidine and pyrimidine derivatives, such as:
- N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine
- N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-4-amine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the azetidine and pyrimidine moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-4-5-14(12(2)8-11)15(21)20-9-13(10-20)19-16-17-6-3-7-18-16/h3-8,13H,9-10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURNCOFREFSECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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